(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Hypoglycemic and Hypolipidemic Activity
One area of research has explored the synthesis and evaluation of thiazolidinedione analogs, similar in structural complexity to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, for their potential in treating type-2 diabetes. These compounds have demonstrated significant reductions in blood glucose, total cholesterol (CHL), and triglyceride (TG) levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial screening of a series of compounds, including those with structural similarities to the subject chemical, against various bacterial and fungal strains. These compounds demonstrated valuable therapeutic potential for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antibacterial Activity and Action Mechanism
Research into 1,3,4-oxadiazole thioether derivatives, which share a thematic chemical lineage with the compound , has shown good antibacterial activities against Xanthomonas oryzae pv. oryzae. These studies not only highlight the compounds' effective inhibition of bacterial growth but also delve into their mechanism of action, providing insights into potential applications in agricultural pest control (Song et al., 2017).
Anticancer Activity
Derivatives of 4-thiazolidinones, incorporating a benzothiazole moiety similar to the structure of interest, have been evaluated for their antitumor properties. Certain compounds in this class have shown promising anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, highlighting the potential for these molecules in cancer therapy (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the FtsZ protein . FtsZ is a protein that plays a crucial role in bacterial cell division . It forms a ring at the future site of the septum of dividing cells, controlling the process of cell division .
Mode of Action
The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the ftsz protein, which is involved in the process of bacterial cell division . The disruption of this process leads to the death of the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This is achieved through the disruption of the GTPase activity and dynamic assembly of the FtsZ protein .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-12-6-5-11(18)9-15(12)24-17(20)19-16(21)10-4-7-13(22-2)14(8-10)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSJUYKFTDPSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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